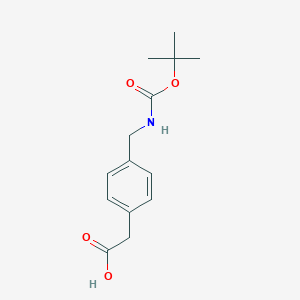
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds containing the tert-butoxycarbonyl group, such as 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, typically involves the use of tert-butyloxycarbonyl (Boc) protection strategies to shield amino groups during peptide synthesis. For example, a practical synthesis method developed for similar compounds demonstrates the versatility and efficiency of Boc protection in the construction of peptide mimetics and dipeptido-mimetics, showcasing the applicability of such strategies in the synthesis of complex organic molecules (Lauffer & Mullican, 2002).
Applications De Recherche Scientifique
Application in Peptide Synthesis
- Specific Scientific Field: Organic Chemistry, specifically Peptide Synthesis .
- Summary of the Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application or Experimental Procedures: The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application in Synthesis of Phosphatidylserine and Ornithine
- Specific Scientific Field: Biochemistry .
- Summary of the Application: This compound is used in the synthesis of phosphatidylserine and ornithine .
- Results or Outcomes: The successful synthesis of phosphatidylserine and ornithine using this compound as a protecting group .
Application in the Direct Introduction of the tert-Butoxycarbonyl Group
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: This compound is used in a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application or Experimental Procedures: The method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group .
- Results or Outcomes: The method has been developed and successfully used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQNTNSSNXGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid | |
CAS RN |
71420-92-3 | |
| Record name | 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

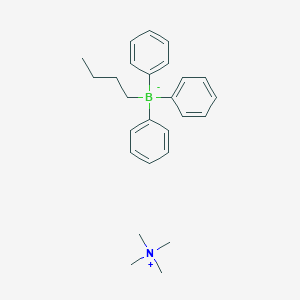
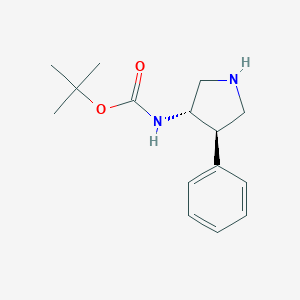
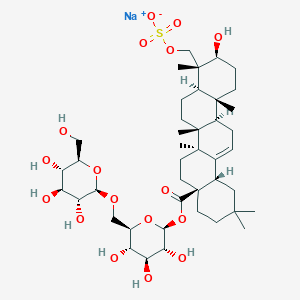
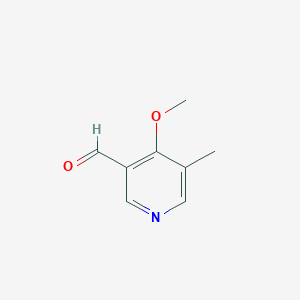

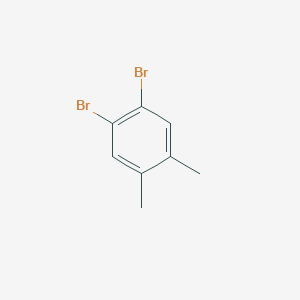

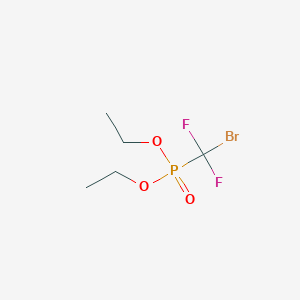
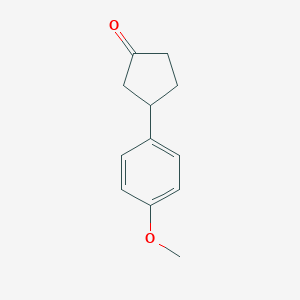



![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
